Prednisolone Valerate Acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

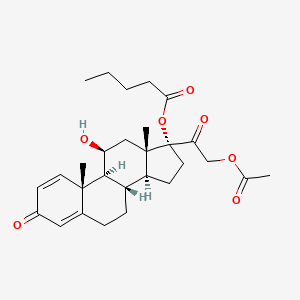

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h10,12,14,20-22,25,31H,5-9,11,13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYSDXLCLKPUBR-SLPNHVECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023506 |

Source

|

| Record name | Prednisolone valerate acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72064-79-0 |

Source

|

| Record name | (11β)-21-(Acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72064-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone valerate acetate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072064790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone valerate acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE VALERATE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JB27QJW3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Prednisolone Valerate Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) valerate (B167501) acetate (B1210297) is a synthetic corticosteroid prodrug utilized for its potent anti-inflammatory and immunosuppressive properties. Upon topical or systemic administration, it is rapidly hydrolyzed by esterases to its active metabolite, prednisolone. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the therapeutic effects of prednisolone. It delves into the pharmacodynamics, including glucocorticoid receptor binding, genomic and non-genomic signaling pathways, and the subsequent modulation of inflammatory gene expression. Detailed experimental protocols for key assays used to characterize glucocorticoid activity are provided, along with quantitative data to facilitate comparative analysis. Signaling pathways and experimental workflows are visualized through detailed diagrams to enhance understanding.

Introduction

Prednisolone valerate acetate is a corticosteroid ester designed to enhance the delivery and efficacy of its active form, prednisolone.[1][2] As a prodrug, its lipophilicity is increased, which can improve its penetration through biological membranes, such as the skin, following topical application.[2][3] The therapeutic utility of this compound stems from the well-characterized anti-inflammatory and immunosuppressive actions of prednisolone.[2] This guide will focus on the core mechanism of action of prednisolone, the active metabolite.

Pharmacodynamics: The Molecular Basis of Action

The biological effects of prednisolone are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4] The mechanism can be broadly categorized into genomic and non-genomic pathways.

Genomic Mechanism of Action

The genomic actions of prednisolone are responsible for the majority of its long-term anti-inflammatory and immunosuppressive effects. This process involves the modulation of gene transcription through two primary mechanisms: transactivation and transrepression.

Signaling Pathway:

Caption: Genomic signaling pathway of prednisolone.

Upon entering the cell, prednisolone binds to the cytoplasmic GR, which is part of a multiprotein complex including heat shock protein 90 (Hsp90).[4] Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the formation of an activated GR-prednisolone complex. This complex then dimerizes and translocates to the nucleus.[2] In the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This binding typically leads to the increased transcription of anti-inflammatory genes, such as:

-

Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2, a key enzyme in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2][5][6]

-

Interleukin-10 (IL-10): An anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines.

-

Inhibitor of κB (IκBα): This protein sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its activation.

A major component of the anti-inflammatory action of glucocorticoids is mediated by transrepression. In this process, the activated GR monomer or dimer interacts directly with pro-inflammatory transcription factors, such as:

-

Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation that controls the expression of numerous pro-inflammatory genes.[7]

-

Activator Protein-1 (AP-1): Another key transcription factor involved in inflammatory and immune responses.

This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and enzymes like cyclooxygenase-2 (COX-2).[2]

Non-Genomic Mechanism of Action

In addition to the slower, gene-mediated genomic effects, prednisolone can also exert rapid, non-genomic effects. These actions are initiated within seconds to minutes and are independent of transcription and protein synthesis. While less well-characterized than the genomic pathways, they are thought to involve:

-

Membrane-bound GRs: Interaction with putative glucocorticoid receptors on the cell membrane.

-

Intercalation into cell membranes: Altering membrane fluidity and the function of membrane-associated proteins.

-

Direct modulation of intracellular signaling cascades: Such as MAPK and PI3K pathways.

These non-genomic actions are believed to contribute to the rapid vascular and anti-inflammatory effects observed with high doses of corticosteroids.

Quantitative Data

The potency and pharmacokinetic profile of corticosteroids are crucial for their therapeutic application. The following tables summarize available quantitative data for prednisolone, the active metabolite of this compound.

Table 1: Relative Potency and Glucocorticoid Receptor (GR) Binding Affinity

| Compound | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency | GR Relative Binding Affinity (RBA) |

| Hydrocortisone | 1 | 1 | 10 |

| Prednisolone | 4 | 0.8 | 19 |

| Betamethasone Valerate | 50-100 | <1 | 125 |

| Dexamethasone (B1670325) | 25 | <1 | 100 |

Data compiled from multiple sources. RBA is relative to dexamethasone (RBA=100).[8][9]

Table 2: Pharmacokinetic Parameters of Prednisolone (Oral Administration)

| Parameter | Value | Unit |

| Tmax (Time to Peak Concentration) | 1 - 2 | hours |

| Cmax (Peak Plasma Concentration) | Varies with dose | ng/mL |

| AUC (Area Under the Curve) | Varies with dose | ng·h/mL |

| t½ (Elimination Half-life) | 2 - 3 | hours |

| Protein Binding | 70 - 90 | % |

| Bioavailability | ~80 | % |

Data represents the active metabolite, prednisolone, following oral administration.[10]

Experimental Protocols

The characterization of glucocorticoid activity involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

References

- 1. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Evaluation of the topical delivery of a prednisolone derivative based upon percutaneous penetration kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gpnotebook.com [gpnotebook.com]

- 9. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

The Synthesis of Prednisolone Valerate Acetate: A Technical Guide

An In-depth Examination of the Chemical Synthesis Pathway, Experimental Protocols, and Process Optimization for the Production of a Key Corticosteroid.

Prednisolone (B192156) valerate (B167501) acetate (B1210297) is a synthetic glucocorticoid known for its anti-inflammatory and immunosuppressive properties. As a derivative of prednisolone, it is utilized in various topical dermatological preparations to manage inflammatory skin conditions. The addition of the valerate and acetate esters enhances its lipophilicity, which can improve its absorption into the skin and prolong its duration of action.[1] This technical guide provides a detailed overview of the chemical synthesis process for prednisolone valerate acetate, with a focus on the core methodologies, experimental protocols, and quantitative data derived from established synthesis routes.

Core Synthesis Pathway

The primary route for the synthesis of this compound commences with prednisolone as the starting material. The process involves a two-step esterification. First, the hydroxyl group at the C17 position is selectively esterified with valeric acid, followed by the acetylation of the C21 hydroxyl group. A common and efficient method to achieve this selective esterification at the C17 position involves the formation of a cyclic orthoester intermediate. This intermediate is then hydrolyzed to yield the 17-monoester. The final step is the acetylation of the remaining primary hydroxyl group at the C21 position.

The overall transformation can be summarized as follows:

Prednisolone → Prednisolone 17-Valerate → Prednisolone 17-Valerate 21-Acetate

This process is designed to achieve high yields and purity, making it suitable for industrial-scale production.[2][3]

Synthesis Pathway Diagram

Caption: Overall synthesis pathway of this compound from Prednisolone.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound, based on established procedures.[2][3]

Step 1: Formation of the Cyclic Orthoester Intermediate

This initial step involves the reaction of prednisolone with trimethyl ortho-valerate in the presence of an acid catalyst to form a cyclic intermediate, which protects the C17 and C21 hydroxyl groups.

-

Materials:

-

Prednisolone: 20 g

-

Dichloromethane (B109758): 17.6 ml

-

Dimethyl sulfoxide (B87167) (DMSO): 4.4 ml

-

p-toluenesulfonic acid: 0.2 g

-

Trimethyl ortho-valerate: 12 ml

-

-

Procedure:

-

Add 20 g of prednisolone to a reaction flask.

-

Control the reaction temperature at 20°C.

-

Add a mixed solvent of dichloromethane and dimethyl sulfoxide (volume ratio 4:1 to 8:1, for example, 22 ml of a 6:1 mixture).

-

Stir the mixture until the prednisolone is completely dissolved, and then initiate nitrogen protection.

-

Add 0.2 g of p-toluenesulfonic acid and 12 ml of trimethyl ortho-valerate.

-

Maintain the reaction temperature at 30-35°C and stir for 2-4 hours.

-

Monitor the reaction by HPLC until the prednisolone content is less than 1 wt%.

-

Step 2: Hydrolysis to Prednisolone 17-Valerate

The cyclic intermediate is selectively hydrolyzed to yield prednisolone 17-valerate.

-

Materials:

-

Reaction mixture from Step 1

-

Dilute sulfuric acid (prepared by mixing 98% concentrated sulfuric acid and water in a 1:130-170 volume ratio)

-

Acetone (B3395972) or glacial acetic acid (optional co-solvent)

-

Sodium bicarbonate solution

-

-

Procedure:

-

Cool the reaction system containing the cyclic ester intermediate.

-

Add dilute sulfuric acid. The volume-to-mass ratio of dilute sulfuric acid to prednisolone should be 0.15-0.25 ml/g.

-

Stir the reaction mixture for 4-6 hours.

-

After the reaction is complete, neutralize the system by adding a sodium bicarbonate solution until the pH is neutral.

-

Separate the organic layer.

-

Wash the organic layer with water until neutral and then dry it. This yields the crude prednisolone 17-valerate.

-

Step 3: Acetylation to this compound

The final step is the acetylation of the C21 hydroxyl group of prednisolone 17-valerate.

-

Materials:

-

Crude prednisolone 17-valerate from Step 2

-

Dimethylaminopyridine (DMAP): 0.12-0.15 g

-

Pyridine: 10-12 ml

-

Acetic anhydride: 30-35 ml

-

-

Procedure:

-

Cool the crude prednisolone 17-valerate to 20-30°C.

-

Add dimethylaminopyridine, pyridine, and acetic anhydride. The amount of DMAP is typically 0.6-0.75% of the initial mass of prednisolone.

-

Maintain the temperature and stir the reaction for 1-3 hours until the reaction is complete, yielding the crude this compound.

-

Step 4: Purification and Crystallization

The crude product is purified to obtain the final high-purity this compound.

-

Materials:

-

Crude this compound

-

Methanol, ethanol, or acetone for crystallization

-

Activated carbon

-

-

Procedure:

-

Concentrate the reaction solution containing the crude product.

-

Add an appropriate organic solvent such as methanol, ethanol, or acetone.

-

Add activated carbon and heat to 40 ± 2°C for decolorization for 2-12 hours.

-

Filter the solution to remove the activated carbon.

-

Cool the filtrate to 0-5°C to induce crystallization.

-

Filter the crystals, wash them with the crystallization solvent, and dry them to obtain the final this compound product.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various examples of the synthesis process, providing insights into the reaction conditions, reagent quantities, and resulting yields and purity.[2][3]

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 |

| Prednisolone (g) | 20 | 20 | 20 | 20 | 20 |

| Solvent (CH₂Cl₂:DMSO) | 6:1 (22 ml) | 4:1 (25 ml) | 8:1 (20 ml) | 6:1 (22 ml) | 6:1 (22 ml) |

| p-toluenesulfonic acid (g) | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 |

| Trimethyl ortho-valerate (ml) | 12 | 12 | 12 | 12 | 12 |

| Reaction Temp. (Intermediate) | 30°C | 30°C | 35°C | 30°C | 30°C |

| Reaction Time (Intermediate) | 3h | 4h | 2h | 3h | 3h |

| Dilute H₂SO₄ (1:150) (ml) | 3 | 4 | 5 | 3 | 3 |

| Hydrolysis Time (h) | 5 | 6 | 4 | 5 | 5 |

| DMAP (g) | 0.12 | 0.15 | 0.14 | 0.12 | 0.12 |

| Pyridine (ml) | 10 | 12 | 11 | 10 | 10 |

| Acetic Anhydride (ml) | 30 | 35 | 32 | 30 | 10 |

| Acetylation Temp. | 25°C | 30°C | 20°C | 25°C | 20°C |

| Acetylation Time (h) | 2 | 3 | 1 | 2 | Not Specified |

Table 2: Yield and Purity of this compound

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 |

| Final Product Weight (g) | 23 | 21 | 20 | 22 | 21 |

| Yield (%) | 115% | 105% | 100% | 110% | 105% |

| Purity (HPLC) (%) | 99.6% | 99.5% | 99.5% | 99.5% | 99.5% |

Note: The reported yields in some instances exceed 100%, which may be attributed to the mass of the added valerate and acetate groups, or could reflect the reporting conventions within the source patent documents.

Conclusion

The chemical synthesis of this compound from prednisolone via a cyclic orthoester intermediate is an effective and high-yielding process. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals. The multi-step synthesis, while requiring careful control of reaction conditions, is well-suited for producing high-purity this compound for pharmaceutical applications. The provided workflow and pathway diagrams serve to visually simplify the process, enhancing the understanding of the logical and experimental progression of the synthesis.

References

Prednisolone Valerate Acetate: A Technical Guide to Pharmacodynamics and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamic and pharmacokinetic properties of prednisolone (B192156) valerate (B167501) acetate (B1210297), a synthetic corticosteroid prodrug. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction

Prednisolone valerate acetate is a synthetic corticosteroid utilized for its potent anti-inflammatory and immunosuppressive effects.[1][2] Structurally, it is a C17 and C21 double-ester derivative of prednisolone, designed to enhance lipophilicity, which can improve topical absorption and prolong its duration of action.[1] As a prodrug, this compound is pharmacologically inactive until it is hydrolyzed in the body to its active metabolite, prednisolone.[1][2][3] Consequently, the majority of its biological activity and pharmacokinetic profile is attributable to prednisolone. This guide will delineate the properties of the prodrug where available and provide comprehensive data on the active prednisolone moiety.

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated by its active form, prednisolone, which functions as a glucocorticoid receptor agonist.

Mechanism of Action: Glucocorticoid Receptor Signaling

The anti-inflammatory and immunosuppressive actions of prednisolone are initiated by its binding to the cytosolic glucocorticoid receptor (GR).[1] This lipophilic molecule readily diffuses across the cell membrane to engage with the receptor, which is part of a multiprotein complex including heat shock proteins (HSPs).

Upon ligand binding, the HSPs dissociate, and the activated ligand-receptor complex translocates into the nucleus.[1][2] Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][2] This interaction modulates gene transcription in two primary ways:

-

Transactivation: The GR complex recruits co-activators to upregulate the transcription of anti-inflammatory genes, such as those encoding for annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the synthesis of prostaglandins (B1171923) and leukotrienes.[1]

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a decrease in the synthesis of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and inflammatory enzymes like cyclooxygenase-2 (COX-2).[1]

Additionally, prednisolone exerts immunosuppressive effects by inhibiting the proliferation and activation of T-lymphocytes.[1]

Receptor Binding and Potency

The anti-inflammatory potency of topical corticosteroids is often evaluated using the vasoconstrictor assay, which serves as a pharmacodynamic surrogate for clinical efficacy. This assay measures the degree of skin blanching (vasoconstriction) produced by the topical application of the steroid.[4] The intensity of this response is proportional to the potency of the corticosteroid.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism into the active form prednisolone, and subsequent elimination of prednisolone and its metabolites.

Absorption

-

Topical Administration: As a lipophilic ester, this compound is designed for enhanced percutaneous absorption compared to its parent compound.[1] Factors influencing the extent of topical absorption include the integrity of the epidermal barrier (inflammation increases absorption), the use of occlusive dressings, the anatomical site of application, and the formulation vehicle.[5]

-

Oral Administration: Following oral administration, prednisolone (the active metabolite) is rapidly and well absorbed from the gastrointestinal tract.[6]

Distribution

Once absorbed and converted to prednisolone, the drug is widely distributed throughout the body. Prednisolone is approximately 70-90% bound to plasma proteins, primarily to corticosteroid-binding globulin (transcortin) and, to a lesser extent, albumin.[7] This binding is nonlinear and becomes saturated at higher concentrations.[8]

Metabolism

This compound is a prodrug that undergoes rapid hydrolysis by esterases in the skin and plasma to yield the active metabolite, prednisolone.[1][7] Prednisolone is then primarily metabolized in the liver. The metabolism is complex and involves interconversion with prednisone.[8][9] Key metabolic pathways include 6-hydroxylation, primarily mediated by CYP3A4 enzymes, and reduction of the 20-keto group to form 20α- and 20β-dihydro metabolites.[1]

Excretion

Prednisolone and its metabolites are primarily eliminated by the kidneys, with approximately 20% of the dose excreted as unchanged prednisolone in the urine.[5]

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound is limited. The following table summarizes key parameters for its active metabolite, prednisolone , following oral administration.

| Parameter | Value | Species | Notes | Citation(s) |

| Tmax (Time to Peak Concentration) | 1 - 2 hours | Human | After oral administration. | [6] |

| Cmax (Peak Plasma Concentration) | 635 - 683 ng/mL | Human | Following a 20 mg oral dose. | [6] |

| t1/2 (Elimination Half-life) | 2.1 - 3.5 hours | Human | Biological half-life. | [6][10] |

| Bioavailability | ~80% - 100% | Human | After oral administration. | [6] |

| Protein Binding | 70% - 90% | Human | Dose-dependent; primarily to transcortin and albumin. | [7] |

| Volume of Distribution (Vd) | 0.22 - 0.7 L/kg | Human | For the active metabolite, prednisolone. | [7] |

Experimental Methodologies

A variety of in vivo and in vitro methods are employed to characterize the pharmacodynamics and pharmacokinetics of corticosteroids like this compound.

Vasoconstrictor Assay (VCA)

This is a cornerstone pharmacodynamic assay for determining the bioequivalence and relative potency of topical corticosteroid formulations.

-

Principle: The assay relies on the ability of corticosteroids to constrict the microvasculature of the skin, leading to visible blanching or pallor. The intensity of this effect is dose-dependent and correlates with the anti-inflammatory activity of the drug.[11]

-

Protocol Overview:

-

Subject Selection: Healthy volunteers with demonstrated responsiveness to corticosteroids are selected.

-

Dosing: The test and reference formulations are applied to designated small sites on the forearms of the subjects for a specified duration (e.g., 6-16 hours).[12]

-

Assessment: After removal of the formulation, the degree of skin blanching at each site is assessed at multiple time points. Assessment can be performed visually by a trained, blinded observer using a graded scale (e.g., 0-4) or instrumentally using a chromameter to objectively measure changes in skin color.[12]

-

Data Analysis: The blanching response is plotted over time, and the area under the effect curve (AUEC) is calculated. A dose-response curve is often generated to determine the dose duration required to achieve 50% of the maximal effect (ED50).[13]

-

In Vitro Skin Permeation Testing (IVPT)

IVPT is used to assess the percutaneous absorption and skin penetration of topical formulations.

-

Principle: This method uses excised human or animal skin mounted in a diffusion cell (e.g., Franz cell) to measure the rate at which a drug permeates through the skin layers into a receptor fluid.[14][15]

-

Protocol Overview:

-

Skin Preparation: Excised skin (e.g., human cadaver skin or porcine ear skin) is prepared and mounted on a Franz diffusion cell, separating the donor and receptor compartments.[14]

-

Dosing: The test formulation is applied to the outer surface (stratum corneum) of the skin.

-

Sampling: The receptor fluid (a buffer that mimics physiological conditions) is sampled at predetermined time intervals.

-

Quantification: The concentration of the drug in the collected receptor fluid samples is determined using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and permeability coefficient (Kp).

-

LC-MS/MS Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of corticosteroids and their metabolites in biological matrices due to its high sensitivity and selectivity.[16][17]

-

Principle: The method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

-

Protocol Overview:

-

Sample Preparation: A biological sample (e.g., plasma, serum, urine) is processed to extract the analytes and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[18][19] A deuterated internal standard is added to correct for matrix effects and variability.[19]

-

Chromatographic Separation: The extracted sample is injected into an LC system. The analytes are separated on a chromatographic column (e.g., C18) based on their physicochemical properties.[16]

-

Mass Spectrometric Detection: The separated analytes are ionized (e.g., via electrospray ionization - ESI) and enter the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion for the analyte is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high specificity.[20]

-

Quantification: The analyte concentration is determined by comparing its peak area ratio to the internal standard against a calibration curve.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | Lidomex | Acepreval | TargetMol [targetmol.com]

- 4. remedypublications.com [remedypublications.com]

- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Pharmacokinetics of Prednisone and Prednisolone | Semantic Scholar [semanticscholar.org]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. Topical corticosteroids--an experimental evaluation of the vasoconstrictor test as an index of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gmp-compliance.org [gmp-compliance.org]

- 13. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an in vitro skin permeation model simulating atopic dermatitis skin for the evaluation of dermatological products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DSpace [repositori.upf.edu]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Prednisolone Valerate Acetate with the Glucocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) valerate (B167501) acetate (B1210297) is a synthetic corticosteroid that serves as a prodrug, undergoing hydrolysis to its active metabolite, prednisolone.[1][2][3] It is this active form, prednisolone, that exerts anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor (GR). This guide provides a comprehensive overview of the molecular interactions between prednisolone and the glucocorticoid receptor, including a detailed examination of the signaling pathways, quantitative binding affinities, and the experimental protocols used to elucidate these interactions. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and evaluation of this widely used glucocorticoid.

Introduction to the Glucocorticoid Receptor and its Ligand

Prednisolone valerate acetate is a C21-ester of prednisolone.[4] Esterification at the C21 position generally results in a compound with lower binding affinity for the glucocorticoid receptor compared to the parent alcohol.[4][5] Consequently, this compound functions as a prodrug, requiring in vivo enzymatic hydrolysis to release the pharmacologically active prednisolone.[1][2][3][4] Prednisolone, a synthetic glucocorticoid, then binds to the intracellular glucocorticoid receptor, a ligand-activated transcription factor, to modulate gene expression and elicit its therapeutic effects.[6][7]

Glucocorticoid Receptor Signaling Pathway

Upon passive diffusion into the cell, prednisolone binds to the ligand-binding domain of the glucocorticoid receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated prednisolone-GR complex then translocates to the nucleus.

Inside the nucleus, the complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The prednisolone-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and the transcriptional machinery, leading to the increased expression of anti-inflammatory proteins like lipocortin-1.

-

Transrepression: The prednisolone-GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines and chemokines.[8][9]

Quantitative Data: Glucocorticoid Receptor Binding Affinity

The binding affinity of prednisolone for the glucocorticoid receptor has been determined using various in vitro assays. The data presented below is for the active metabolite, prednisolone, as the prodrug form exhibits negligible affinity.

| Compound | Assay Type | Value Type | Value | Reference |

| Prednisolone | Competitive Binding | IC50 | 7.7 nM | AAT Bioquest |

| Prednisolone | Competitive Binding | Ki | 30.9 nM | AAT Bioquest |

| Prednisolone | Fluorescence Polarization | pIC50 | 8.15 | ChEMBL |

| Prednisolone | Fluorescence Polarization | IC50 | 7 nM | ChEMBL |

Note: pIC50 is the negative logarithm of the IC50 value. An IC50 of 7 nM corresponds to a pIC50 of -log(7 x 10-9) = 8.15.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a labeled ligand for binding to the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from cultured cells (e.g., human A549 lung carcinoma cells) or tissues by homogenization and ultracentrifugation.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compound (prednisolone).

-

Equilibrium: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient duration (e.g., 18-24 hours) to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.

-

Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

MMTV-Luciferase Reporter Gene Assay (Transactivation)

This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line expressing the glucocorticoid receptor (e.g., human A549 cells) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of a mouse mammary tumor virus (MMTV) promoter, which contains GREs.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound (prednisolone) for a specified period (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of luciferase expression, is measured using a luminometer.

-

Data Analysis: The dose-dependent increase in luciferase activity is used to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

NF-κB Reporter Gene Assay (Transrepression)

This assay assesses the ability of a compound to inhibit NF-κB-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A cell line (e.g., A549) is co-transfected with a reporter plasmid containing the luciferase gene driven by an NF-κB response element and a plasmid expressing the p65 subunit of NF-κB.

-

Compound Treatment and Stimulation: The cells are pre-treated with the test compound (prednisolone) before being stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.[8][9]

-

Cell Lysis and Luciferase Assay: Similar to the transactivation assay, the cells are lysed, and luciferase activity is measured.

-

Data Analysis: The ability of the test compound to inhibit the TNF-α-induced increase in luciferase activity is quantified, and an IC50 value for transrepression is determined.

Conclusion

This compound is an effective topical corticosteroid that relies on its conversion to the active metabolite, prednisolone, to exert its therapeutic effects. Prednisolone interacts with the glucocorticoid receptor with high affinity, initiating a signaling cascade that results in the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors. The quantitative data and experimental protocols detailed in this guide provide a framework for the continued research and development of glucocorticoid receptor modulators with improved therapeutic profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 4. Glucocorticoid receptors in human synovial tissue and relative receptor affinities of glucocorticoid-21-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Properties of Prednisolone Valerate Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) valerate (B167501) acetate (B1210297) is a synthetic corticosteroid designed for potent anti-inflammatory and immunosuppressive effects, primarily in dermatological applications. As a prodrug, it is converted to the active metabolite, prednisolone, which then modulates gene expression by interacting with glucocorticoid receptors. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for its synthesis, analysis, and common anti-inflammatory assays are also presented to support further research and development.

Molecular Structure and Chemical Properties

Prednisolone valerate acetate is a C21 steroid, specifically an ester derivative of prednisolone. The addition of the valerate group at the C17 position and the acetate group at the C21 position enhances its lipophilicity, which is thought to improve its topical absorption and prolong its duration of action.[1]

IUPAC Name: [(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate

Chemical Formula: C₂₈H₃₈O₇

Molecular Weight: 486.6 g/mol

CAS Number: 72064-79-0

The fundamental structure consists of the pregnane (B1235032) steroid nucleus, characteristic of corticosteroids.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Appearance | White crystalline powder | [2] |

| Melting Point | Approximately 235°C (with decomposition) | [2] |

| Solubility | Practically insoluble in water. Slightly soluble in methanol, ethanol, and chloroform. | [2] |

| LogP | 3.87 | N/A |

| pKa | Not available | N/A |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound itself is inactive. Upon administration, it is hydrolyzed to its active form, prednisolone. Prednisolone then exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

The mechanism can be summarized in the following steps:

-

Cellular Entry and Receptor Binding: Being lipophilic, prednisolone diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) such as Hsp90 and Hsp70.[3]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates into the nucleus.[3][4]

-

Modulation of Gene Expression: In the nucleus, the GR complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically upregulates the transcription of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), and genes involved in metabolic processes.

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]

-

The net effect of these actions is a potent suppression of the inflammatory and immune responses.

Glucocorticoid Receptor Signaling Pathway Diagram

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Data

Anti-inflammatory Activity

The anti-inflammatory potency of this compound has been evaluated in various animal models.

| Experimental Model | Species | Administration | Key Findings | Reference |

| Carrageenan-induced Paw Edema | Rat | Subcutaneous | Dose-dependently inhibited edema. | [5] |

| Kaolin-induced Edema | Rat | Subcutaneous | Dose-dependently inhibited edema. | [5] |

| Carrageenan-induced Paw Edema | Rat | Topical (0.1-1.0% ointment) | Concentration-dependent inhibition. 0.3% PVA ointment was equivalent to 0.12% betamethasone (B1666872) valerate ointment. | [5] |

| Croton oil-induced Ear Edema | Guinea Pig | Topical (0.3% ointment) | Activity was the same or slightly more potent than 0.12% betamethasone valerate and 0.1% hydrocortisone (B1673445) 17-butyrate ointments. | [5] |

| Paper Disk Granuloma | Rat | Local | Had the same or more potent activity than betamethasone valerate and hydrocortisone 17-butyrate. | [5] |

Immunosuppressive Activity

The immunosuppressive effects have been demonstrated in murine models.

| Experimental Model | Species | Administration | Key Findings | Reference |

| Spleen Weight and Splenic Nucleated Cell Count | Mouse | Subcutaneous | Reduced spleen weight and cell counts. | [6] |

| Hemolytic Plaque Forming Cells (PFC) | Mouse | Subcutaneous | Suppressed PFC formation. | [6] |

| Delayed Type Hypersensitivity (Footpad reaction) | Mouse | Subcutaneous | Suppressed delayed-type hypersensitivity reaction. | [6] |

| Concanavalin A-induced Splenocyte Proliferation | Mouse | Subcutaneous | Suppressed splenocyte proliferation. | [6] |

| LPS-induced Splenocyte Response | Mouse | Subcutaneous | Inhibited response at lower doses than hydrocortisone 17-butyrate. | [6] |

| IgM Antibody Production | Mouse | Subcutaneous | Suppressed IgM antibody production at lower doses than hydrocortisone 17-butyrate. | [6] |

Experimental Protocols

Synthesis of this compound

The following is a generalized protocol based on a patented chemical synthesis process.[7][8]

Materials and Reagents:

-

Prednisolone

-

p-Toluenesulfonic acid

-

Trimethyl ortho-valerate

-

Dimethyl sulfoxide (B87167)

-

Dilute sulfuric acid

-

Sodium bicarbonate solution

-

Dimethylaminopyridine

-

Pyridine

-

Acetic anhydride

-

Organic co-solvent (e.g., methanol, ethanol, acetone)

-

Nitrogen gas

Procedure:

-

Dissolution: In a reaction vessel under nitrogen protection, dissolve prednisolone in a mixture of dichloromethane and dimethyl sulfoxide with stirring at a controlled temperature (e.g., 20-30°C).

-

Formation of Cyclic Ester Intermediate: Add p-toluenesulfonic acid and trimethyl ortho-valerate to the solution and stir for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).

-

Hydrolysis: Cool the reaction mixture and add dilute sulfuric acid to hydrolyze the intermediate, forming the prednisolone valerate crude product.

-

Neutralization and Extraction: Neutralize the reaction mixture with a sodium bicarbonate solution. The crude product may precipitate or be extracted with an organic solvent.

-

Acetylation: To the crude prednisolone valerate, add dimethylaminopyridine, pyridine, and acetic anhydride. Stir at a controlled temperature for 1-3 hours to form this compound.

-

Purification: The final product is purified by recrystallization from an appropriate organic co-solvent. The purity should be confirmed by HPLC.

Synthesis Workflow Diagram

Caption: Synthesis Workflow of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of this compound.[9]

-

Column: Newcrom R1 (or equivalent C18 column)

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.

-

Detection: UV spectrophotometry at an appropriate wavelength (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or methanol, and filter through a 0.45 µm filter before injection.

This method can be adapted for purity testing, assay, and pharmacokinetic studies.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12]

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Materials and Reagents:

-

This compound formulation (e.g., ointment or solution for subcutaneous injection).

-

Carrageenan (1% w/v in sterile saline).

-

Plethysmometer or digital calipers.

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with calipers.

-

Drug Administration: Administer the test compound (this compound) and vehicle control to their respective groups. For topical application, a defined amount of ointment is applied to the paw surface. For systemic evaluation, the compound is administered subcutaneously or orally.

-

Induction of Inflammation: After a specified pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The degree of edema is calculated as the increase in paw volume or thickness from the baseline measurement. The percentage inhibition of edema by the drug treatment is calculated relative to the vehicle control group.

Conclusion

This compound is a potent synthetic corticosteroid with well-established anti-inflammatory and immunosuppressive properties. Its molecular structure is optimized for topical delivery, and its mechanism of action via the glucocorticoid receptor is well-understood. The experimental data consistently demonstrate its efficacy in various preclinical models. The provided protocols for synthesis, analysis, and in vivo testing offer a foundation for further research and development in the field of steroidal anti-inflammatory drugs. This guide serves as a valuable technical resource for scientists and professionals working on the characterization and application of this important therapeutic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. brieflands.com [brieflands.com]

- 3. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of prednisolone 17-valerate 21-acetate on immunological responses in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN109608511B - Chemical synthesis process of this compound - Google Patents [patents.google.com]

- 8. CN109608511A - The chemical synthesis process of this compound - Google Patents [patents.google.com]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. researchgate.net [researchgate.net]

Anti-inflammatory and immunosuppressive properties of Prednisolone valerate acetate

An In-Depth Technical Guide to the Anti-inflammatory and Immunosuppressive Properties of Prednisolone (B192156) Valerate (B167501) Acetate (B1210297)

Abstract

Prednisolone valerate acetate (PVA) is a synthetic corticosteroid prodrug recognized for its potent anti-inflammatory and immunosuppressive activities.[1][2] Upon administration, it is converted to its active metabolite, prednisolone, which mediates its therapeutic effects primarily through genomic and non-genomic pathways.[1][2][3] By interacting with intracellular glucocorticoid receptors, prednisolone modulates the transcription of a wide array of genes, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.[1][2] Its immunosuppressive actions are characterized by the inhibition of T-lymphocyte activation and proliferation, as well as the induction of apoptosis in immune cells.[2][4] This guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and quantitative effects of this compound, supported by detailed experimental protocols for its evaluation.

Introduction

Corticosteroids are a cornerstone in the management of numerous inflammatory and autoimmune diseases.[5] this compound is a synthetic derivative of prednisolone, engineered to enhance efficacy and duration of action.[2] It is clinically utilized in various formulations to treat conditions requiring a reduction in inflammation and modulation of the immune response, such as dermatological, allergic, and respiratory diseases.[1][6] As a prodrug, PVA is hydrolyzed to prednisolone, the biologically active molecule that exerts widespread effects on the immune system.[1][2] Understanding the intricate mechanisms of its action is critical for optimizing its therapeutic use and for the development of novel anti-inflammatory and immunosuppressive agents.

Pharmacokinetics and Activation

This compound is readily absorbed following administration and is rapidly hydrolyzed by esterases in the bloodstream and tissues to release its active form, prednisolone.[2][7] Due to its lipophilic nature, prednisolone easily diffuses across cell membranes to reach its intracellular targets.[2][3] The metabolism of prednisolone primarily occurs in the liver, with metabolites excreted via the kidneys.[2] The initial esterification to a valerate acetate form enhances its properties for specific delivery routes, such as topical application.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The pharmacological effects of prednisolone are primarily mediated through its interaction with the cytosolic Glucocorticoid Receptor (GR).

Genomic Pathway: In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[3]

-

Ligand Binding: Prednisolone enters the cell cytoplasm and binds to the GR, causing a conformational change and the dissociation of the associated protein complex.[3]

-

Nuclear Translocation: The activated prednisolone-GR complex rapidly translocates into the nucleus.[1][2]

-

Gene Regulation: Within the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][2] This binding can either activate (transactivation) or repress (transrepression) gene transcription.

-

Transactivation: The complex increases the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (annexin-1) and Interleukin-10 (IL-10).[2][6]

-

Transrepression: The complex inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes like COX-2.[2][6]

-

Non-Genomic Pathway: Prednisolone can also elicit rapid anti-inflammatory effects that are too swift to be explained by genomic regulation.[3] These non-genomic actions involve interactions with cell membranes and various signaling pathways, contributing to immediate therapeutic responses.[3]

Caption: General Glucocorticoid Receptor (GR) signaling pathway of Prednisolone.

Anti-inflammatory Properties

Prednisolone's anti-inflammatory effects are a direct result of its ability to interfere with key inflammatory cascades.

Inhibition of the NF-κB Pathway: A central mechanism is the inhibition of the NF-κB transcription factor, which regulates the expression of numerous genes involved in inflammation.[6][8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[8] Inflammatory stimuli, like TNF-α, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[8] Prednisolone inhibits this pathway by increasing the transcription of the gene encoding IκBα and by directly interacting with NF-κB subunits to prevent their transcriptional activity.[6][9]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 4. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. droracle.ai [droracle.ai]

- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Prednisolone Valerate Acetate: A Technical Guide to its Modulation of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) valerate (B167501) acetate (B1210297), a synthetic corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects primarily through the modulation of gene expression.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, with a focus on the signaling pathways involved, quantitative changes in gene expression, and the experimental protocols used to elucidate these processes. The document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of how this glucocorticoid functions at the genomic level.

Introduction

Prednisolone valerate acetate is a synthetic glucocorticoid used in the treatment of a wide range of inflammatory and autoimmune conditions.[1][2] Its therapeutic efficacy is attributed to its ability to mimic the actions of endogenous corticosteroids, which play a crucial role in regulating the immune response, inflammation, and cellular metabolism.[1] The esterification of prednisolone to this compound enhances its lipophilicity, which can improve its absorption and prolong its duration of action.[1] Upon administration, it is converted to its active form, prednisolone, which then initiates a cascade of intracellular events culminating in altered gene transcription.[1][2]

Mechanism of Action: Genomic Pathways

The primary mechanism of action of prednisolone is genomic, involving the regulation of gene transcription through two main pathways: transactivation and transrepression.[3][4][5]

-

Conversion and Receptor Binding: this compound is hydrolyzed to its active metabolite, prednisolone.[1][2] Being lipophilic, prednisolone readily diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[6]

-

Nuclear Translocation: This binding induces a conformational change in the GR, causing it to dissociate from a complex of heat shock proteins. The activated prednisolone-GR complex then translocates into the nucleus.[1][6]

-

Gene Expression Modulation: Once in the nucleus, the prednisolone-GR complex can modulate gene expression in two ways:

-

Transactivation: The GR complex can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][6][7] This binding typically leads to the upregulation of anti-inflammatory genes.[1][2][8][9]

-

Transrepression: The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10][11] This interference prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[1][10][12]

-

Quantitative Data on Gene Expression Modulation

Studies have demonstrated that prednisolone significantly alters the expression of a wide array of genes involved in inflammation, immune response, and metabolism. The induction of gene expression is often more pronounced in CD4+ T lymphocytes compared to CD14+ monocytes in terms of fold changes.[13][14]

| Gene | Function | Effect of Prednisolone | Cell/Tissue Type | Reference |

| FKBP5 | Glucocorticoid receptor co-chaperone, involved in GR sensitivity feedback loop. | Upregulated | Liver (mouse), Thymus, Skeletal Muscle (bovine) | [15][16] |

| DUSP1 | Dual specificity phosphatase 1, dephosphorylates and inactivates MAP kinases, anti-inflammatory. | Upregulated | Liver (mouse) | [15] |

| CDKN1A | Cyclin-dependent kinase inhibitor 1A (p21), cell cycle regulator. | Upregulated | Liver (mouse) | [15] |

| FAM107A | Family with sequence similarity 107 member A, potential tumor suppressor. | Upregulated | Liver (mouse) | [15] |

| Cytokines/Chemokines | Pro-inflammatory mediators (e.g., IL-1β, TNF-α). | Downregulated | Ocular tissue (mouse) | [17][18] |

| MDR1 | Multidrug resistance protein 1. | Downregulated | Acute lymphoblastic leukemia cell line | [19] |

Table 1: Summary of genes modulated by prednisolone.

Experimental Protocols for Studying Gene Expression

The investigation of prednisolone's effects on gene expression typically involves a series of well-established molecular biology techniques.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are used, such as A549 (human lung carcinoma), CCRF-CEM (acute lymphoblastic leukemia), or primary cells like CD4+ T lymphocytes and CD14+ monocytes.[4][13][19]

-

Culture Conditions: Cells are maintained in appropriate culture media and conditions (e.g., 37°C, 5% CO2).

-

Treatment: Cells are treated with varying concentrations of prednisolone or a vehicle control for specific time periods (e.g., 1.5 to 24 hours).[20]

RNA Isolation and Quality Control

-

Extraction: Total RNA is extracted from the treated and control cells using commercially available kits or standard protocols like TRIzol extraction.

-

Quality and Quantity Assessment: The integrity of the extracted RNA is verified (e.g., by gel electrophoresis to visualize intact 18S and 28S ribosomal RNA bands), and the concentration is determined spectrophotometrically.[18]

Gene Expression Analysis

-

Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes.

-

cDNA Synthesis and Labeling: RNA is reverse transcribed into complementary DNA (cDNA), which is then labeled with fluorescent dyes (e.g., Cy3 and Cy5).

-

Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.

-

Scanning and Data Analysis: The chip is scanned to measure the fluorescence intensity for each probe, which corresponds to the expression level of the respective gene. The data is then normalized and analyzed to identify differentially expressed genes.[20][21]

-

-

Quantitative Real-Time PCR (qPCR): This method is used to validate the results from microarray analysis for specific genes of interest.[15][20]

-

Reverse Transcription: Total RNA is converted to cDNA.

-

PCR Amplification: The cDNA is used as a template in a PCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Quantification: The fluorescence is measured in real-time during the PCR cycles. The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of target mRNA. The relative gene expression is calculated after normalization to a stable reference gene.[16][22]

-

Modulation of Key Signaling Pathways

The anti-inflammatory effects of prednisolone are largely mediated by the transrepression of the NF-κB and AP-1 signaling pathways.[10][11]

The NF-κB Pathway

In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The activated glucocorticoid receptor interferes with this process in several ways:

-

Direct Interaction: The GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA.

-

Induction of IκBα: The GR can increase the transcription of the IκBα gene, leading to increased synthesis of the IκBα protein, which then sequesters NF-κB in the cytoplasm.

-

Recruitment of Histone Deacetylases (HDACs): The GR can recruit HDAC2 to the activated transcription complex, which reverses the histone acetylation required for gene transcription, thereby "switching off" the inflammatory genes.[12]

Conclusion

This compound is a potent modulator of gene expression, and this activity is central to its therapeutic effects. By acting through the glucocorticoid receptor, its active metabolite, prednisolone, orchestrates a complex genomic response characterized by the upregulation of anti-inflammatory genes (transactivation) and the downregulation of pro-inflammatory genes (transrepression). The primary mechanism for its anti-inflammatory action is the inhibition of key pro-inflammatory transcription factors, notably NF-κB and AP-1. A thorough understanding of these molecular mechanisms, supported by robust experimental methodologies, is crucial for the continued development of more selective glucocorticoids with improved therapeutic profiles and reduced side effects.[14]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 7. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. atsjournals.org [atsjournals.org]

- 11. Glucocorticoids: effects on gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Prednisolone-induced changes in gene-expression profiles in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a droplet digital PCR assay to detect illicit glucocorticoid administration in bovine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microarray analysis of cytokine and chemokine gene expression after prednisolone treatment in murine experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Regulatory effect of resveratrol and prednisolone on MDR1 gene expression in acute lymphoblastic leukemia cell line (CCRF-CEM): An epigenetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. researchgate.net [researchgate.net]

- 22. iomcworld.com [iomcworld.com]

The Role of Prednisolone Valerate Acetate in Modulating Inflammatory Cascade Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) valerate (B167501) acetate (B1210297), a synthetic corticosteroid, serves as a potent anti-inflammatory and immunosuppressive agent. This technical guide provides an in-depth exploration of its mechanism of action at the molecular level, focusing on its intervention in key inflammatory cascade pathways. It details the conversion of this prodrug to its active form, prednisolone, and its subsequent interaction with the glucocorticoid receptor, leading to the modulation of gene expression. This guide elucidates the downstream effects on critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response. Furthermore, this document furnishes detailed experimental protocols for established in vivo and in vitro models of inflammation, alongside a compilation of quantitative data to facilitate comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding of the complex processes involved.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulation of inflammatory processes can lead to chronic inflammatory and autoimmune diseases. Corticosteroids are a class of steroid hormones that have been a cornerstone in the management of these conditions for decades. Prednisolone valerate acetate is a synthetic glucocorticoid designed to optimize therapeutic efficacy.[1][2] It is a prodrug that is converted to the biologically active prednisolone upon administration.[2] This guide delves into the intricate molecular mechanisms by which this compound exerts its anti-inflammatory effects, with a particular focus on its role in pivotal inflammatory signaling cascades.

Mechanism of Action

The anti-inflammatory activity of this compound is initiated following its conversion to prednisolone. The primary mechanism involves the binding of prednisolone to the cytosolic glucocorticoid receptor (GR).[2]

Glucocorticoid Receptor Activation and Nuclear Translocation

Upon binding to prednisolone, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus.[3] Within the nucleus, the prednisolone-GR complex can modulate gene expression through several mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1][4] A key protein upregulated through this mechanism is Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade.[2][4] This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[4][5]

-

Transrepression: The prednisolone-GR complex can repress the transcription of pro-inflammatory genes without directly binding to DNA. This is primarily achieved through protein-protein interactions with key inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1).[6]

Cellular uptake and genomic actions of this compound.

Modulation of Inflammatory Signaling Pathways

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a central role in regulating the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Prednisolone exerts its inhibitory effects on the NF-κB pathway through multiple mechanisms:

-

Induction of IκBα Synthesis: The prednisolone-GR complex can bind to a GRE in the IκBα promoter, leading to increased synthesis of IκBα. This enhances the sequestration of NF-κB in the cytoplasm.

-

Direct Interaction with NF-κB: The prednisolone-GR complex can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription. This is a key mechanism of transrepression.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Topical Corticosteroids: Overview [emedicine.medscape.com]

- 4. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Prednisolone Valerate Acetate in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Prednisolone (B192156) Valerate (B167501) Acetate (B1210297) (PVA) in murine models of skin inflammation. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this topical corticosteroid.

Introduction

Prednisolone valerate acetate is a synthetic corticosteroid prodrug used for its anti-inflammatory and immunosuppressive properties.[1] Upon topical application, it is converted to its active form, prednisolone, which then exerts its therapeutic effects.[1] Murine models of skin inflammation, such as contact hypersensitivity and atopic dermatitis, are valuable tools for the preclinical evaluation of topical corticosteroids like PVA.

Mechanism of Action